

# Application Note: Elucidation of Ozagrel Impurity III Structure using NMR Spectroscopy

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## Compound of Interest

Compound Name: Ozagrel impurity III

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## Introduction

Ozagrel is a thromboxane A2 synthase inhibitor used as an antiplatelet agent.[1] During the synthesis and storage of active pharmaceutical ingredients (APIs) like Ozagrel, impurities can arise from starting materials, intermediates, or degradation products. Regulatory authorities require the identification and characterization of impurities above a certain threshold to ensure the safety and efficacy of the drug product.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structure elucidation of these impurities, providing detailed information about the molecular framework.[3][4][5]

This application note provides a detailed protocol and analysis for the structure elucidation of a potential Ozagrel impurity, designated as **Ozagrel Impurity III**, using a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques. Based on commercially available reference standards, **Ozagrel Impurity III** is identified as ethyl 4-methylcinnamate (CAS No. 209334-21-4).

## Hypothesized Structure of Ozagrel Impurity III

The structure of **Ozagrel Impurity III** is hypothesized to be ethyl 4-methylcinnamate, with the chemical formula C<sub>13</sub>H<sub>16</sub>O<sub>2</sub>. This compound is a plausible process-related impurity, potentially arising from the starting materials or intermediates in the synthesis of Ozagrel.

Ozagrel Structure:

(E)-3-(4-(1H-imidazol-1-ylmethyl)phenyl)prop-2-enoic acid

Hypothesized **Ozagrel Impurity III** Structure:

ethyl 4-methylcinnamate

## Experimental Protocols

### Sample Preparation

- Weigh approximately 5-10 mg of the isolated **Ozagrel Impurity III**.
- Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>).
- Vortex the sample until fully dissolved.
- Transfer the solution to a 5 mm NMR tube.

### NMR Data Acquisition

All NMR spectra are to be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.

#### 3.2.1. 1D NMR Experiments

- <sup>1</sup>H NMR:
  - Pulse Program: zg30
  - Number of Scans: 16
  - Relaxation Delay (d1): 2.0 s
  - Acquisition Time: 4.0 s
  - Spectral Width: 20 ppm
- <sup>13</sup>C NMR:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Relaxation Delay (d1): 2.0 s
- Acquisition Time: 1.5 s
- Spectral Width: 240 ppm

### 3.2.2. 2D NMR Experiments

- COSY (Correlation Spectroscopy):
  - Pulse Program: cosygpqf
  - Number of Scans: 2
  - Relaxation Delay (d1): 1.5 s
  - Spectral Width (F1 and F2): 12 ppm
- HSQC (Heteronuclear Single Quantum Coherence):
  - Pulse Program: hsqcedetgpsisp2.3
  - Number of Scans: 4
  - Relaxation Delay (d1): 1.5 s
  - Spectral Width (F2): 12 ppm
  - Spectral Width (F1): 165 ppm
- HMBC (Heteronuclear Multiple Bond Correlation):
  - Pulse Program: hmbcgpndqf
  - Number of Scans: 8

- Relaxation Delay (d1): 1.5 s
- Spectral Width (F2): 12 ppm
- Spectral Width (F1): 200 ppm

## Data Presentation and Interpretation

The following tables summarize the expected quantitative NMR data for the hypothesized structure of **Ozagrel Impurity III** (ethyl 4-methylcinnamate).

### <sup>1</sup>H NMR Data (500 MHz, CDCl<sub>3</sub>)

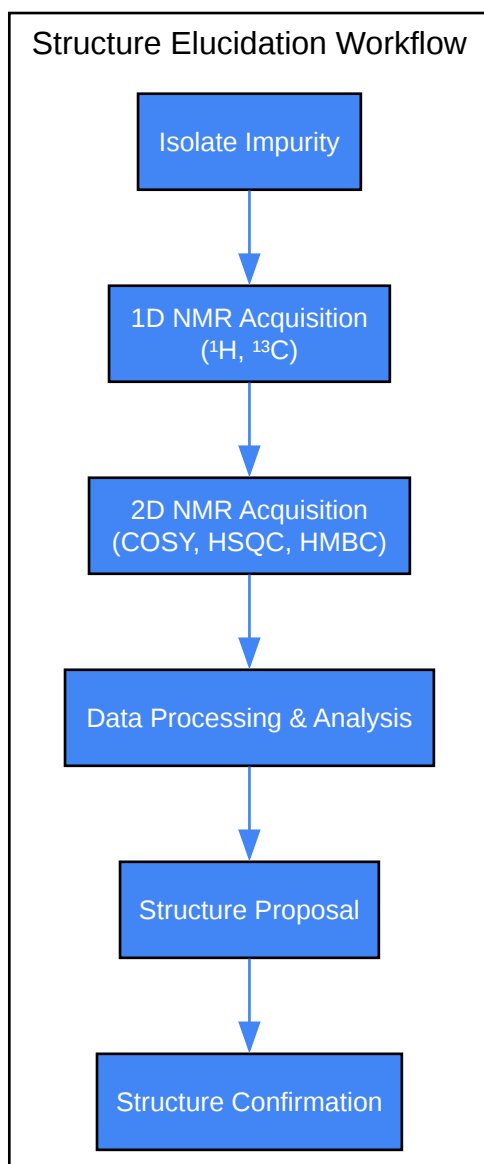
Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-7	~ 7.65	d	~ 16.0	1H
H-2, H-6	~ 7.45	d	~ 8.0	2H
H-3, H-5	~ 7.20	d	~ 8.0	2H
H-8	~ 6.40	d	~ 16.0	1H
H-10	~ 4.25	q	~ 7.1	2H
H-4'	~ 2.40	s	-	3H
H-11	~ 1.33	t	~ 7.1	3H

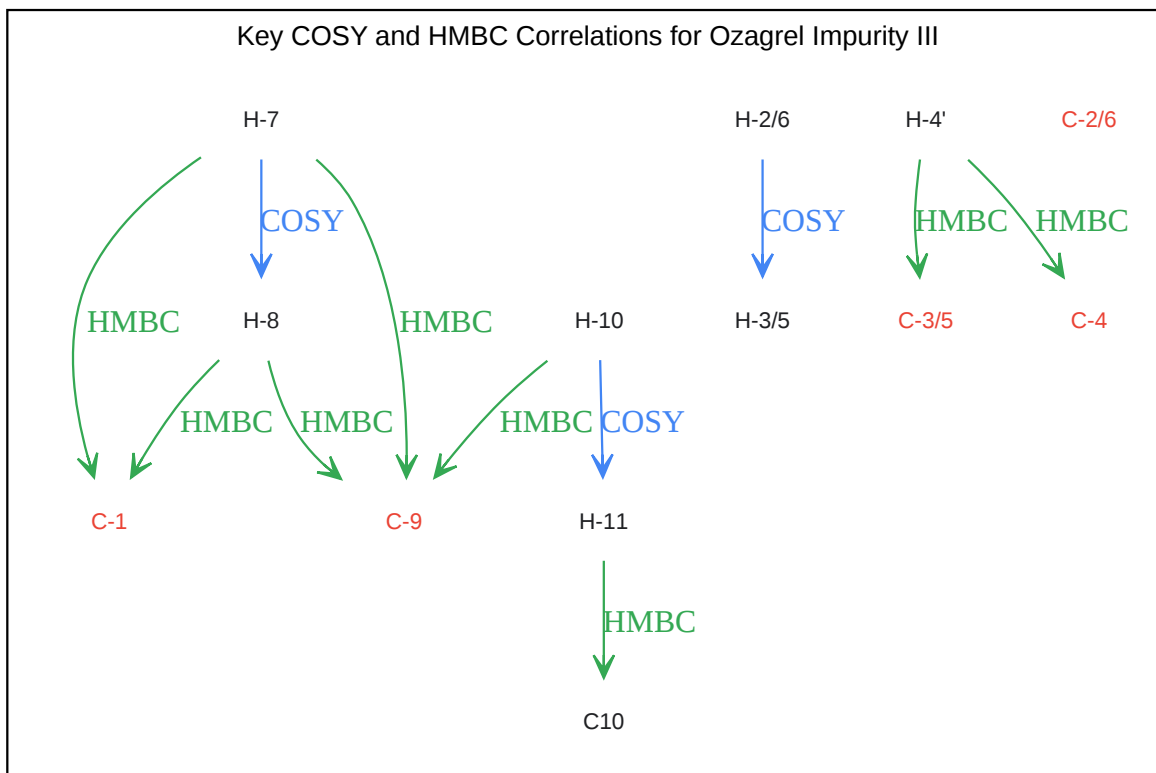
### <sup>13</sup>C NMR Data (125 MHz, CDCl<sub>3</sub>)

Carbon Assignment	Chemical Shift ( $\delta$ , ppm)
C-9 (C=O)	~ 167.0
C-7 (=CH)	~ 144.5
C-4	~ 140.0
C-1	~ 131.5
C-2, C-6	~ 129.5
C-3, C-5	~ 128.0
C-8 (=CH)	~ 118.0
C-10 (-CH <sub>2</sub> -)	~ 60.5
C-4' (-CH <sub>3</sub> )	~ 21.5
C-11 (-CH <sub>3</sub> )	~ 14.3

## Structure Elucidation Workflow & Correlations

The following diagrams illustrate the workflow for structure elucidation and the key correlations observed in the 2D NMR spectra that confirm the structure of **Ozagrel Impurity III**.





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